molecular formula C7H11N3O B13201514 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B13201514
M. Wt: 153.18 g/mol
InChI Key: IAZUVUJNOQMBDW-UHFFFAOYSA-N
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Description

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a propanone group

Preparation Methods

The synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-5-amino-1H-pyrazole with a suitable acylating agent. One common method involves dissolving 1-methyl-5-amino-1H-pyrazole in ethanol and cooling the solution to 0°C. The acylating agent, such as acetyl chloride, is then added dropwise to the solution, followed by stirring for an hour. The reaction mixture is then filtered, and the product is dried under reduced pressure .

Chemical Reactions Analysis

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Mechanism of Action

The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(5-amino-1-methylpyrazol-4-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3

InChI Key

IAZUVUJNOQMBDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N=C1)C)N

Origin of Product

United States

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